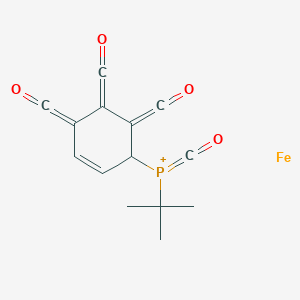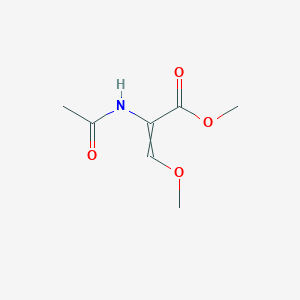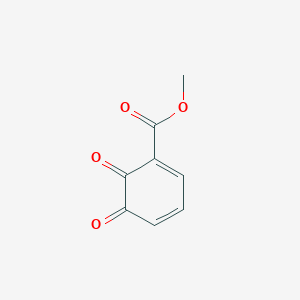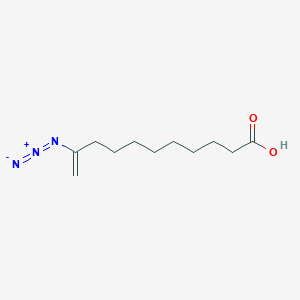
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole typically involves the reaction of tert-butyl-substituted phenyl compounds with phosphorus-containing reagents under controlled conditions. One common method includes the use of tert-butylphenylphosphine and chlorophenyl isocyanate, which react to form the oxazaphosphole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as transition metal complexes can also enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phosphorus-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures around -10°C to 0°C.
Substitution: Amines, thiols; temperatures around 25°C to 50°C.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Substituted oxazaphospholes with various functional groups.
Scientific Research Applications
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential as an anticancer agent due
Properties
CAS No. |
96332-58-0 |
|---|---|
Molecular Formula |
C12H13ClNOP |
Molecular Weight |
253.66 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole |
InChI |
InChI=1S/C12H13ClNOP/c1-12(2,3)11-15-14-10(16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |
InChI Key |
CDOSARKOTGDAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=PC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)


